molecular formula C7H9NS B13668858 3-(Ethylthio)pyridine

3-(Ethylthio)pyridine

Cat. No.: B13668858
M. Wt: 139.22 g/mol
InChI Key: JAGVCPHIQXGPHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative with an ethylthiolate anion. For example, 3-chloropyridine can be reacted with sodium ethylthiolate under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Ethylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: Similar structure but with a methyl group instead of an ethylthio group.

    3-Phenylpyridine: Features a phenyl group at the third position.

    3-(Methylthio)pyridine: Contains a methylthio group instead of an ethylthio group.

Uniqueness

3-(Ethylthio)pyridine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties such as increased lipophilicity and the ability to undergo specific oxidation reactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

3-ethylsulfanylpyridine

InChI

InChI=1S/C7H9NS/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3

InChI Key

JAGVCPHIQXGPHB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=CC=C1

Origin of Product

United States

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